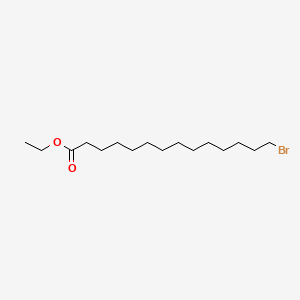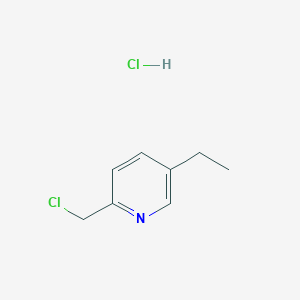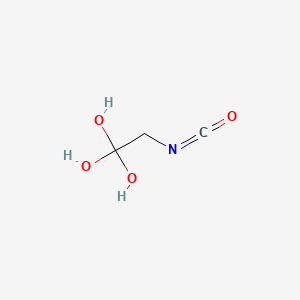
Methyl 2,2-dibromocyclopropanecarboxylate
Vue d'ensemble
Description
Methyl 2,2-dibromocyclopropanecarboxylate is an organic compound with the molecular formula C5H6Br2O2 It is a derivative of cyclopropane, characterized by the presence of two bromine atoms and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,2-dibromocyclopropanecarboxylate can be synthesized through the dibromocyclopropanation of unsaturated alcohols. This reaction typically involves the addition of dibromocarbene to alkenes under phase-transfer conditions. The reaction is carried out using a strong base, such as sodium hydroxide (NaOH), and a phase-transfer catalyst. The process can be performed under ambient conditions using continuous flow chemistry, which offers rapid reactions and comparable yields to conventional batch reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow chemistry is advantageous in industrial settings due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,2-dibromocyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Substituted cyclopropane derivatives.
Reduction: Cyclopropane derivatives with fewer halogen atoms.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Methyl 2,2-dibromocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2,2-dibromocyclopropanecarboxylate involves its interaction with nucleophiles and electrophiles. The presence of bromine atoms makes it a reactive compound, capable of undergoing substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,2-dichlorocyclopropanecarboxylate
- Methyl 2,2-diiodocyclopropanecarboxylate
- Ethyl 2,2-dibromocyclopropanecarboxylate
Uniqueness
Methyl 2,2-dibromocyclopropanecarboxylate is unique due to the presence of two bromine atoms, which confer distinct reactivity and chemical properties compared to its chloro and iodo analogs. The bromine atoms make it more reactive in substitution reactions, providing a versatile intermediate for various synthetic applications.
Propriétés
IUPAC Name |
methyl 2,2-dibromocyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O2/c1-9-4(8)3-2-5(3,6)7/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDFHIBOLORUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


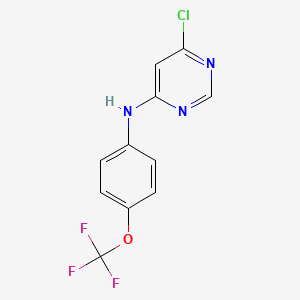


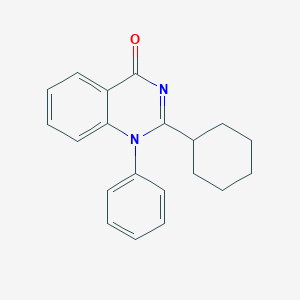

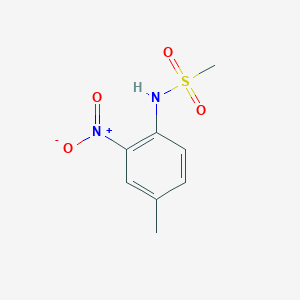
![Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]-](/img/structure/B3280466.png)
![1',4'-Dihydro-spiro[cyclohexane-1,2'(3'H)-quinoxalin]-3'-one](/img/structure/B3280485.png)
![2-[(Methylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3280488.png)


